molecular formula C25H24F2N2O4 B303905 N-(2,4-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

N-(2,4-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Cat. No. B303905
M. Wt: 454.5 g/mol
InChI Key: BIOSGXRFRMSKSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as DFK-167, is a small molecule drug that has shown potential in the treatment of various diseases. It belongs to the class of quinolinecarboxamides and has been the focus of intense research in recent years due to its unique properties.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It has also been shown to modulate the immune system, leading to a reduction in inflammation and an increase in anti-tumor activity.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes involved in cancer cell growth and proliferation, including topoisomerase II and cyclin-dependent kinases. It has also been shown to modulate the immune system, leading to a reduction in inflammation and an increase in anti-tumor activity.

Advantages and Limitations for Lab Experiments

N-(2,4-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has shown promising results in preclinical studies. However, there are also some limitations to its use. For example, it has poor solubility in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which may limit its effectiveness in some applications.

Future Directions

There are several potential future directions for research on N-(2,4-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. One area of interest is the development of more effective formulations that can improve its solubility and bioavailability. Another area of interest is the identification of biomarkers that can be used to predict patient response to treatment with N-(2,4-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. Additionally, there is ongoing research into the potential use of N-(2,4-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in combination with other drugs or therapies to improve its effectiveness in the treatment of cancer and other diseases.
In conclusion, N-(2,4-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a promising small molecule drug that has shown potential in the treatment of various diseases. Its unique properties and mechanism of action make it an interesting subject for scientific research, and ongoing studies are exploring its potential applications in the future.

Synthesis Methods

The synthesis of N-(2,4-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves several steps, including the reaction of 2,4-difluoroaniline with 2,5-dimethoxybenzaldehyde to form the corresponding imine intermediate. This intermediate is then reduced to the amine using sodium borohydride, followed by acylation with the appropriate acid chloride to yield the final product.

Scientific Research Applications

N-(2,4-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In particular, N-(2,4-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been found to be effective against various types of cancer, including breast, lung, and colon cancer. It has also been studied for its potential use in the treatment of viral infections such as hepatitis B and C.

properties

Product Name

N-(2,4-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Molecular Formula

C25H24F2N2O4

Molecular Weight

454.5 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C25H24F2N2O4/c1-13-22(25(31)29-18-9-7-14(26)11-17(18)27)23(24-19(28-13)5-4-6-20(24)30)16-12-15(32-2)8-10-21(16)33-3/h7-12,23,28H,4-6H2,1-3H3,(H,29,31)

InChI Key

BIOSGXRFRMSKSS-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=C(C=CC(=C3)OC)OC)C(=O)NC4=C(C=C(C=C4)F)F

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=C(C=CC(=C3)OC)OC)C(=O)NC4=C(C=C(C=C4)F)F

Origin of Product

United States

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